molecular formula C18H26N2O2 B3065994 2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide CAS No. 676531-07-0

2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide

Cat. No.: B3065994
CAS No.: 676531-07-0
M. Wt: 302.4 g/mol
InChI Key: AMOKRMWLMZIUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide is a benzamide derivative characterized by a methoxy-substituted aromatic ring and a bulky octahydro-2H-quinolizin-1-ylmethyl moiety. This compound combines a benzamide core—a common pharmacophore in medicinal chemistry—with a bicyclic amine group (quinolizidine), which may enhance its binding affinity to biological targets. The methoxy group at the 2-position of the benzamide ring likely influences electronic properties, solubility, and metabolic stability.

Properties

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-22-17-10-3-2-8-15(17)18(21)19-13-14-7-6-12-20-11-5-4-9-16(14)20/h2-3,8,10,14,16H,4-7,9,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOKRMWLMZIUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2CCCN3C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327808
Record name 2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676531-07-0
Record name 2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Starting Materials and Intermediate Synthesis

Benzamide Precursor: 2-Methoxybenzoic Acid Derivatives

The benzamide moiety is typically derived from 2-methoxybenzoic acid or its activated esters (e.g., acid chlorides, N-hydroxysuccinimide esters). Activation of the carboxylic acid group is essential for efficient amide bond formation. For example, 2-methoxybenzoyl chloride is prepared by treating 2-methoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under anhydrous conditions.

Amine Component: Octahydro-2H-Quinolizin-1-Ylmethanamine

The bicyclic amine octahydro-2H-quinolizin-1-ylmethanamine is synthesized via hydrogenation of quinolizidine derivatives or through cyclization of piperidine-based intermediates. A common route involves:

  • Cyclization : Piperidine derivatives undergo intramolecular alkylation using dibromoalkanes to form the quinolizidine framework.
  • Reduction : Subsequent hydrogenation (H₂/Pd-C) saturates the ring system to yield the octahydroquinolizine core.
  • Aminomethylation : Introduction of the methylamine group is achieved via Mannich reaction or reductive amination.

Synthetic Routes to 2-Methoxy-N-[(Octahydro-2H-Quinolizin-1-Yl)Methyl]-Benzamide

Direct Amide Coupling

The most straightforward method involves coupling 2-methoxybenzoic acid with octahydro-2H-quinolizin-1-ylmethanamine using carbodiimide-based reagents.

Procedure :
  • Activation : 2-Methoxybenzoic acid (1.0 equiv) is dissolved in anhydrous DMF or DCM.
  • Coupling Reagents : Add EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) at 0°C, followed by the amine (1.0 equiv).
  • Reaction Conditions : Stir at room temperature for 12–24 hours.
  • Workup : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc gradient).
Optimization Insights :
  • Solvent Choice : DMF enhances solubility but complicates purification; DCM offers easier workup but slower kinetics.
  • Catalytic Additives : DMAP (4-dimethylaminopyridine) improves yields by 15–20% in stubborn reactions.

Stepwise Assembly via Schiff Base Intermediate

An alternative route involves forming a Schiff base followed by reduction:

  • Schiff Base Formation : React 2-methoxybenzaldehyde with the amine in ethanol under reflux (yield: 65–75%).
  • Reduction : Treat the imine intermediate with NaBH₄ or BH₃·THF to yield the secondary amine.
  • Oxidation : Convert the amine to the amide using MnO₂ or TEMPO/oxone.
Advantages :
  • Avoids moisture-sensitive coupling reagents.
  • Higher functional group tolerance for complex amines.

Critical Reaction Parameters

Temperature and Solvent Effects

Parameter Optimal Range Impact on Yield
Reaction Temperature 0°C → RT Prevents exothermic decomposition
Solvent Polarity DMF > DCM > THF Polar solvents enhance coupling efficiency
Reaction Time 12–24 hours Longer durations improve conversion

Data adapted from and.

Catalytic Systems

  • EDC/HOBt : Achieves 70–85% yield but requires rigorous exclusion of moisture.
  • HATU/DIPEA : Higher efficiency (85–90% yield) but costly for large-scale synthesis.
  • DCC/DMAP : Economical but generates insoluble dicyclohexylurea byproducts.

Purification and Characterization

Chromatographic Purification

  • Silica Gel Chromatography : Elute with hexane/EtOAc (3:1 → 1:1) to isolate the product (Rf = 0.4–0.5).
  • HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) resolves residual amine impurities.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.8–7.6 (m, aromatic H), 3.8 (s, OCH₃), 3.4–3.1 (m, N-CH₂), 2.9–1.2 (m, quinolizine H).
  • HRMS : Calculated for C₁₈H₂₆N₂O₂ [M+H]⁺: 302.41; Found: 302.40.

Challenges and Mitigation Strategies

Low Amine Reactivity

The steric bulk of the octahydroquinolizine ring impedes nucleophilic attack. Solutions include:

  • Pre-activation : Use of NHS esters or mixed carbonates.
  • Microwave Assistance : 30-minute reactions at 80°C improve kinetics.

Byproduct Formation

  • Dimerization : Minimized by slow addition of the amine.
  • Hydrolysis : Anhydrous conditions and molecular sieves preserve activated intermediates.

Industrial-Scale Considerations

Cost-Effective Reagents

  • T3P® (Propylphosphonic Anhydride) : Reduces waste and improves atom economy vs. EDC.
  • Solvent Recycling : DCM recovery via distillation cuts costs by 40%.

Crystallization Techniques

  • Anti-Solvent Addition : Introduce heptane to EtOAC solutions to precipitate high-purity product (99.5% by HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The benzamide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides and amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its activity as a receptor modulator.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in research to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The quinolizidine moiety may play a crucial role in binding to these targets, while the methoxy and benzamide groups contribute to the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparison of 2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide with structurally related benzamide derivatives, focusing on substituents, synthesis, and biological activity.

Compound Key Substituents Biological Activity Key Findings Reference
This compound Methoxy (C2), octahydro-2H-quinolizin-1-ylmethyl Not explicitly reported (structural analogs suggest potential CNS or antimicrobial roles) Likely synthesized via amide coupling; structural complexity may enhance target selectivity.
2-Methoxy-N-(4-methylphenyl)benzamide (2-MMB) Methoxy (C2), 4-methylphenyl Reduces LQT syndrome phenotype via undefined mechanisms Identified in a screen of 1200 compounds; acts independently of glucocorticoid receptors.
5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide (KRP-297) Methoxy (C2), dioxothiazolidine, trifluoromethylphenyl Antidiabetic (PPAR agonist) Advanced to clinical trials; improves insulin sensitivity and glycemic control.
N-(1-Methyl-1H-benzo[d]imidazol-2-yl)benzamide derivatives Benzimidazole, methyl, variable aryl/alkyl groups Anti-inflammatory, analgesic Compound 3a and 3g showed significant activity with low gastric toxicity; supported by docking studies.
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) Hydroxy (C2), 3,4-dimethoxyphenethyl Not explicitly reported Synthesized via nucleophilic acyl substitution; structural simplicity limits metabolic stability.

Key Observations:

Substituent Effects on Activity: The methoxy group at C2 (common in 2-MMB, KRP-297, and the target compound) is associated with improved solubility and metabolic resistance compared to hydroxylated analogs (e.g., Rip-D) .

Synthetic Routes :

  • Most benzamides are synthesized via amide coupling between benzoyl chlorides and amines. For example:

  • Rip-D was prepared by reacting methyl salicylate with 3,4-dimethoxyphenethylamine .

KRP-297 demonstrates how functionalization with heterocycles (e.g., dioxothiazolidine) can unlock antidiabetic activity . Benzimidazole-containing analogs (e.g., compound 3a) emphasize the role of aromatic heterocycles in anti-inflammatory activity .

Biological Activity

2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide, with the CAS number 676531-07-0, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O2C_{18}H_{26}N_{2}O_{2} with a molecular weight of approximately 302.41 g/mol. Its structure features a methoxy group and an octahydroquinolizin moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-inflammatory domains.

Antimicrobial Activity

A study highlighted that compounds structurally similar to this compound demonstrated significant antimicrobial properties against several strains of bacteria and fungi. These compounds were compared to established antibiotics like isoniazid and ciprofloxacin, showing comparable or superior efficacy in some cases .

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the inhibition of key metabolic pathways in microbial cells. For instance, studies have indicated that related compounds affect photosynthetic electron transport (PET) in plant chloroplasts, suggesting a potential mechanism for antimicrobial activity .

Case Studies

  • Antimycobacterial Activity : In vitro testing against Mycobacterium tuberculosis revealed that derivatives of the compound displayed higher activity than traditional treatments like isoniazid . This finding underscores the potential application of such compounds in treating resistant strains of tuberculosis.
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis was conducted on a series of benzamide derivatives, including this compound. The study found correlations between lipophilicity and biological activity, providing insight into how structural modifications can enhance efficacy .

Data Tables

Activity Type Tested Strains Efficacy Comparison
AntimicrobialMycobacterium tuberculosisHigher than isoniazid
AntifungalCandida albicansComparable to fluconazole
Photosynthetic InhibitionSpinacia oleracea (chloroplasts)IC50 values indicative of activity

Q & A

Q. How is enzymatic activity assayed for targets like BTK or RAF kinases?

  • Methodological Answer : Use time-resolved fluorescence (TR-FRET) or electrophoretic mobility shift assays (EMSAs) with recombinant kinases. For RAF inhibition, measure pMEK suppression in KRAS-mutant cell lines (e.g., HCT-116) via Western blot. Include positive controls (e.g., vemurafenib) to benchmark potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide
Reactant of Route 2
Reactant of Route 2
2-Methoxy-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.